N1-(5-chloro-2-methoxyphenyl)-N2-((4-hydroxychroman-4-yl)methyl)oxalamide
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Description
N1-(5-chloro-2-methoxyphenyl)-N2-((4-hydroxychroman-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C19H19ClN2O5 and its molecular weight is 390.82. The purity is usually 95%.
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Scientific Research Applications
Oxidative Degradation and Environmental Remediation
Studies have explored the oxidative degradation of organic pollutants, which can indirectly shed light on the reactivity and potential environmental applications of related compounds. For instance, the photoassisted Fenton reaction has been utilized for the complete oxidation of various organic pollutants in water, leading to their mineralization into harmless end products. Such methodologies could be relevant for assessing the environmental behavior and remediation potential of N1-(5-chloro-2-methoxyphenyl)-N2-((4-hydroxychroman-4-yl)methyl)oxalamide, considering its structural similarities to other organic compounds undergoing oxidative degradation (Pignatello & Sun, 1995).
Synthetic Chemistry and Material Science
The synthesis and functionalization of oxalamides and related structures have been the focus of various studies, highlighting the versatility and potential applications of these compounds in material science and organic synthesis. For example, novel synthetic approaches to oxalamides from nitroaryl oxiranes have been developed, demonstrating the potential for creating diverse chemical entities and exploring their applications in designing new materials or as intermediates in organic synthesis (Mamedov et al., 2016).
Pharmacology and Drug Development
Compounds structurally related to this compound may exhibit biological activity that could be leveraged in drug discovery and development. Research into various pharmacological properties of related molecules can offer insights into the therapeutic potential of oxalamides and similar compounds. For instance, studies on selective antagonists for neurotransmitter receptors have shed light on the design and development of novel therapeutic agents targeting specific receptor subtypes (Yasunaga et al., 1997).
Properties
IUPAC Name |
N'-(5-chloro-2-methoxyphenyl)-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O5/c1-26-16-7-6-12(20)10-14(16)22-18(24)17(23)21-11-19(25)8-9-27-15-5-3-2-4-13(15)19/h2-7,10,25H,8-9,11H2,1H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRYCQTWOCDGEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2(CCOC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.